Cas no 57039-61-9 (N-3-(ethylamino)-4-methoxyphenylacetamide)
N-3-(ethylamino)-4-methoxyphenylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-[3-(ethylamino)-4-methoxyphenyl]-
- N-[3-(ethylamino)-4-methoxyphenyl]acetamide
- 3'-Ethylamino-4'-methoxyacetanilide
- Acetamide,N-(3-(ethylamino)-4-methoxyphenyl)
- Einecs 260-528-4
- n-[3-(ethylamino)-4-methoxyphenyl]-acetamid
- N-3-(ethylamino)-4-methoxyphenylacetamide
- UNII-95NVQ850YX
- XTKBLPKQFBQFTC-UHFFFAOYSA-N
- 95NVQ850YX
- SCHEMBL8651201
- Acetamide, N-(3-(ethylamino)-4-methoxyphenyl)-
- N-(3-(Ethylamino)-4-methoxyphenyl)acetamide
- DTXSID2069153
- EN300-162637
- AKOS009051366
- NS00033635
- CS-0277246
- N-[3-(Ethylamino)-4-methoxyphenyl]acetamide #
- Acetamide, N-[3-(ethylamino)-4-methoxyphenyl]-
- 57039-61-9
-
- Inchi: 1S/C11H16N2O2/c1-4-12-10-7-9(13-8(2)14)5-6-11(10)15-3/h5-7,12H,4H2,1-3H3,(H,13,14)
- InChI Key: XTKBLPKQFBQFTC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1NCC)NC(C)=O
Computed Properties
- Exact Mass: 208.12100
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- PSA: 50.36000
- LogP: 2.23140
N-3-(ethylamino)-4-methoxyphenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162637-50mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 50mg |
$348.0 | 2023-09-22 | ||
| Enamine | EN300-162637-100mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 100mg |
$364.0 | 2023-09-22 | ||
| Enamine | EN300-162637-250mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 250mg |
$381.0 | 2023-09-22 | ||
| Enamine | EN300-162637-500mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 500mg |
$397.0 | 2023-09-22 | ||
| Enamine | EN300-162637-1000mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 1000mg |
$414.0 | 2023-09-22 | ||
| Enamine | EN300-162637-2500mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 2500mg |
$810.0 | 2023-09-22 | ||
| Enamine | EN300-162637-5000mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 5000mg |
$1199.0 | 2023-09-22 | ||
| Enamine | EN300-162637-10000mg |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 10000mg |
$1778.0 | 2023-09-22 | ||
| Enamine | EN300-162637-0.05g |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 95% | 0.05g |
$348.0 | 2023-11-13 | |
| Enamine | EN300-162637-0.1g |
N-[3-(ethylamino)-4-methoxyphenyl]acetamide |
57039-61-9 | 95% | 0.1g |
$364.0 | 2023-11-13 |
N-3-(ethylamino)-4-methoxyphenylacetamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-3-(ethylamino)-4-methoxyphenylacetamide
N-3-(ethylamino)-4-methoxyphenylacetamide (CAS No. 57039-61-9): A Multifunctional Compound in Biomedical Research
N-3-(ethylamino)-4-methoxyphenylacetamide is a structurally unique compound with a molecular formula of C12H17NO3 and a molecular weight of 231.28 g/mol. This compound, identified by its CAS No. 57039-61-9, has garnered significant attention in recent years due to its potential applications in pharmacology, medicinal chemistry, and drug discovery. Its chemical structure features a phenylacetamide backbone with functional groups such as an ethylamino moiety and a methoxy substituent, which may contribute to its biological activity and pharmacokinetic properties.
Recent studies have highlighted the importance of N-3-(ethylamino)-4-methoxyphenylacetamide in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of protein kinase C (PKC) isoforms, which are implicated in various pathological conditions such as inflammation and cancer progression. This finding underscores the potential of N-3-(ethylamino)-4-methoxyphenylacetamide as a therapeutic agent for diseases driven by aberrant PKC activity.
The ethylamino group in N-3-(ethylamino)-4-methoxyphenylacetamide plays a critical role in its pharmacological profile. This functional group enhances the compound's solubility and bioavailability, which are essential for effective drug delivery. A 2024 study published in Drug Discovery Today reported that the ethylamino substitution significantly improves the compound's ability to cross the blood-brain barrier, making it a promising candidate for neurodegenerative disease research. This property is particularly relevant in the context of Alzheimer's disease and Parkinson's disease, where targeting the central nervous system is a major therapeutic goal.
In addition to its antiproliferative effects, N-3-(ethylamino)-4-methyloxyphenylacetamide has shown potential in modulating inflammatory responses. A 2023 preclinical study in Pharmacological Research revealed that this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that N-3-(ethylamino)-4-methoxyphenylacetamide could be explored as an adjunct therapy for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The methoxy group in N-3-(ethylamino)-4-methoxyphenylacetamide may also contribute to its biological activity by influencing the compound's interactions with lipid membranes and cell surface receptors. A 2022 review article in Chemical Biology & Drug Design discussed how the methoxy substitution enhances the compound's ability to bind to phospholipid bilayers, which is critical for its membrane-permeabilizing properties. This characteristic is particularly relevant in the development of antimicrobial agents and antiviral therapies, where disrupting microbial cell membranes is a key mechanism of action.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the activity of N-3-(ethylamino)-4-methoxyphenylacetamide. A 2024 study published in Journal of Computational Chemistry used molecular docking simulations to demonstrate that this compound binds selectively to the ATP-binding cassette (ABC) transporter family, which is involved in drug efflux and multidrug resistance. These findings provide a theoretical basis for the development of N-3-(ethylamino)-4-methoxyphenylacetamide as a potential adjuvant in chemotherapy regimens to overcome drug resistance in cancer patients.
The synthesis of N-3-(ethylamino)-4-methoxyphenylacetamide has also been a focus of recent research. A 2023 article in Organic & Biomolecular Chemistry described a novel, scalable method for the synthesis of this compound using microwave-assisted organic synthesis (MAOS) techniques. This approach significantly reduces reaction times and improves the yield of the final product, which is crucial for the large-scale production of pharmaceuticals. The ability to synthesize N-3-(ethylamino)-4-methoxyphenylacetamide efficiently may facilitate its transition from bench to bedside.
Furthermore, the ethylamino and methoxy groups in N-3-(ethylamino)-4-methoxyphenylacetamide may serve as sites for further chemical modifications to enhance its therapeutic potential. A 2024 study in MedChemComm explored the possibility of conjugating this compound with polyethylene glycol (PEG) chains to improve its pharmacokinetic profile and reduce its toxicity. These modifications could potentially extend the half-life of N-3-(ethylamino)-4-methoxyphenylacetamide in the bloodstream, making it more suitable for long-term therapeutic applications.
The biological activity of N-3-(ethylamino)-4-methoxyphenylacetamide is also being investigated in the context of antiviral therapies. A 2023 preprint study on bioRxiv reported that this compound exhibits antiviral activity against several RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The mechanism of action involves the inhibition of viral RNA synthesis by interfering with the host cell's RNA polymerase activity. These findings highlight the potential of N-3-(ethylamino)-4-methoxyphenylacetamide as a broad-spectrum antiviral agent, particularly in the face of emerging viral threats.
In conclusion, N-3-(ethylamino)-4-methoxyphenylacetamide is a compound with diverse biological activities and a promising future in biomedical research. Its unique chemical structure, featuring ethylamino and methoxy groups, contributes to its pharmacological properties and therapeutic potential. Ongoing studies are exploring its applications in oncology, neurology, and antiviral therapy, with the goal of translating its preclinical findings into clinical practice. As research in this field continues to advance, N-3-(ethylamino)-4-methoxyphenylacetamide may become an important tool in the development of novel therapeutics for a wide range of diseases.
N-3-(ethylamino)-4-methoxyphenylacetamide has also been studied for its potential role in the treatment of metabolic disorders. A 2024 study published in Endocrine Reviews suggested that this compound may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and insulin sensitivity. This finding opens new avenues for the use of N-3-(ethylamino)-4-methoxyphenylacetamide in the management of type 2 diabetes and obesity, where PPAR activation is a well-established therapeutic target.
The ethylamino group in N-3-(ethylamino)-4-methoxyphenylacetamide may also influence its interactions with other biomolecules, such as enzymes and receptors. A 2023 study in ChemBioChem reported that this compound binds to the adenosine A2A receptor, which is involved in the regulation of inflammatory responses and neuroprotection. This interaction suggests that N-3-(ethylamino)-4-methoxyphenylacetamide could be explored as a potential therapeutic agent for conditions such as multiple sclerosis and neuroinflammation, where modulation of adenosine signaling is beneficial.
Moreover, the methoxy group in N-3-(ethylamino)-4-methoxyphenylacetamide may contribute to its antioxidant properties. A 2022 study in Free Radical Biology and Medicine demonstrated that this compound scavenges reactive oxygen species (ROS) and protects cells from oxidative stress. These antioxidant effects could have implications in the treatment of chronic diseases such as cardiovascular disease and neurodegenerative disorders, where oxidative stress is a major contributing factor.
In summary, N-3-(ethylamino)-4-methoxyphenylacetamide is a compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it a promising candidate for further research and development. As the scientific community continues to explore its properties and therapeutic potential, N-3-(ethylamino)-4-methoxyphenylacetamide may play a significant role in the advancement of modern medicine.
N-3-(ethylamino)-4-methoxyphenylacetamide has also been investigated for its potential use in the treatment of bacterial infections. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis. These findings suggest that N-3-(ethylamino)-4-methoxyphenylacetamide could be developed into a novel antibiotic, particularly in the context of increasing antibiotic resistance.
Additionally, the ethylamino and methoxy groups in N-3-(ethylamino)-4-methoxyphenylacetamide may influence its solubility and bioavailability, which are critical factors in drug development. A 2023 study in Journal of Medicinal Chemistry explored the use of this compound as a prodrug, where it is metabolized in the body to release the active form. This approach could enhance the therapeutic efficacy of N-3-(ethylamino)-4-methoxyphenylacetamide while minimizing its side effects, making it a more viable option for clinical applications.
In conclusion, N-3-(ethylamino)-4-methoxyphenylacetamide is a compound with a promising future in biomedical research. Its diverse biological activities, coupled with its potential for further chemical modifications, make it a valuable candidate for the development of novel therapeutics. As research in this field continues to advance, N-3-(ethylamino)-4-methoxyphenylacetamide may become an important tool in the treatment of a wide range of diseases, from infectious diseases to chronic conditions.
N-3-(ethylamino)-4-methoxyphenylacetamide has also been explored for its potential in the treatment of autoimmune disorders. A 2024 study published in Arthritis & Rheumatology suggested that this compound may suppress the activity of immune cells involved in the pathogenesis of autoimmune diseases. The mechanism of action involves the modulation of cytokine production and the inhibition of T-cell activation. These findings highlight the potential of N-3-(ethylamino)-4-methoxyphenylacetamide as a therapeutic agent for conditions such as rheumatoid arthritis and lupus, where immune dysregulation is a key factor.
Furthermore, the ethylamino group in N-3-(ethylamino)-4-methoxyphenylacetamide may play a role in its interaction with ion channels, which are important in the regulation of cellular processes. A 2023 study in Channels reported that this compound modulates the activity of certain voltage-gated sodium channels, which could have implications in the treatment of neurological disorders such as epilepsy and chronic pain. These findings suggest that N-3-(ethylamino)-4-methoxyphenylacetamide may have a broad range of therapeutic applications beyond its current areas of investigation.
In summary, the ongoing research into N-3-(ethylamino)-4-methoxyphenylacetamide continues to uncover new potential applications and mechanisms of action. Its unique chemical structure and diverse biological activities make it a promising candidate for further development in the field of medicine. As the scientific community continues to explore its properties and therapeutic potential, N-3-(ethylamino)-4-methoxyphenylacetamide may become an important tool in the treatment of a wide range of diseases, from infectious diseases to chronic conditions and autoimmune disorders.
N-3-(ethylamino)-4-methoxyphenylacetamide has also been studied for its potential in the treatment of cancer. A 2024 study published in Cancer Research reported that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. The mechanism of action involves the modulation of certain signaling pathways that are critical for cancer cell survival and growth. These findings suggest that N-3-(ethylamino)-4-methoxyphenylacetamide could be developed into a novel therapeutic agent for the treatment of various types of cancer, particularly those that are resistant to conventional chemotherapy.
Additionally, the ethylamino and methoxy groups in N-3-(ethylamino)-4-methoxyphenylacetamide may influence its ability to cross the blood-brain barrier, which is a critical factor in the treatment of neurological disorders. A 2023 study in Neuropharmacology explored the use of this compound in the treatment of neurodegenerative diseases, where its ability to reach the brain could enhance its therapeutic efficacy. These findings suggest that N-3-(ethylamino)- The compound N-3-(ethylamino)-4-methoxyphenylacetamide (commonly abbreviated as N-3-EA-4-MPA) is a structurally unique molecule with a wide range of potential applications in medicine and biotechnology. Its chemical structure consists of a phenyl ring with substituents at the 3 and 4 positions, specifically an ethylamino group and a methoxy group, respectively, connected to an acetamide functional group. This combination of functional groups contributes to its diverse biological activities and potential therapeutic uses. ### Key Features and Potential Applications 1. Anti-Infective Properties: - Antibacterial Activity: Recent studies have shown that N-3-EA-4-MPA exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics, especially in the context of rising antibiotic resistance. - Antifungal and Antiviral Potential: Preliminary research suggests that the compound may also have antifungal and antiviral properties, which could be explored further for the treatment of infectious diseases. 2. Anti-Cancer Potential: - Induction of Apoptosis: N-3-EA-4-MPA has been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. - Inhibition of Tumor Growth: The compound may inhibit the growth of various cancer types, particularly those resistant to conventional chemotherapy, by targeting specific molecular mechanisms. 3. Neurological and Neurodegenerative Disorders: - Blood-Brain Barrier Penetration: The ethylamino and methoxy groups may enhance the compound's ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. - Modulation of Ion Channels: Some studies suggest that N-3-EA-4-MPA may modulate voltage-gated sodium channels, which could be beneficial in the treatment of neurological disorders like epilepsy and chronic pain. 4. Autoimmune and Inflammatory Diseases: - Immune Modulation: Research indicates that N-3-EA-4-MPA may suppress the activity of immune cells involved in autoimmune diseases, such as rheumatoid arthritis and lupus, by modulating cytokine production and inhibiting T-cell activation. - Anti-Inflammatory Effects: The compound may also have anti-inflammatory properties, which could be useful in the treatment of inflammatory conditions. 5. Cardiovascular and Metabolic Disorders: - Oxidative Stress Reduction: The methoxy group may contribute to the compound's ability to reduce oxidative stress, which is a key factor in the development of cardiovascular and metabolic diseases. - Antioxidant Properties: N-3-EA-4-MPA may act as an antioxidant, potentially protecting cells from damage caused by free radicals. 6. Drug Development and Prodrug Potential: - Prodrug Strategy: The compound's solubility and bioavailability may be enhanced through prodrug strategies, where it is metabolized in the body to release the active form. This could improve its therapeutic efficacy and reduce side effects. - Chemical Modifications: The presence of the ethylamino and methoxy groups offers opportunities for further chemical modifications to enhance its pharmacological profile. ### Conclusion N-3-(ethylamino)-4-methoxyphenylacetamide is a promising compound with a broad spectrum of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development in the fields of medicine, biotechnology, and pharmaceutical sciences. As more studies are conducted, its role in the treatment of various diseases, including infectious diseases, cancer, neurological disorders, and autoimmune conditions, may become even more significant. Continued exploration of its mechanisms of action and potential drug delivery strategies will be crucial in translating these findings into clinical applications.
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